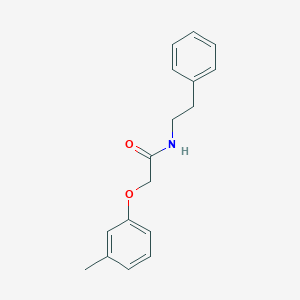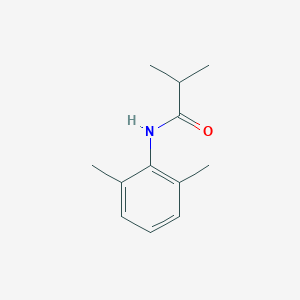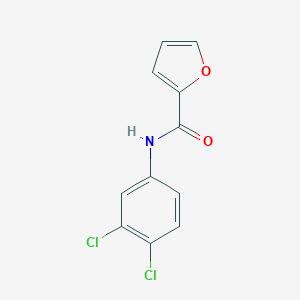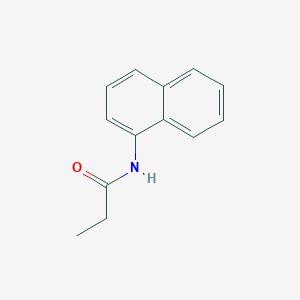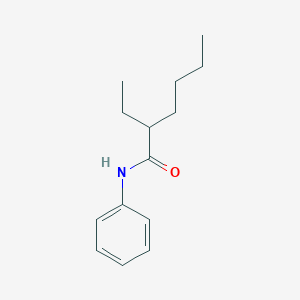
2-ethyl-N-phenylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-phenylhexanamide, also known as N-ethylhexedrone, is a synthetic cathinone that belongs to the class of novel psychoactive substances (NPS). It was first synthesized in 2011 and has gained popularity in recent years due to its stimulant properties. The compound has been found to have a similar chemical structure to other cathinones, such as mephedrone and methcathinone.
Scientific Research Applications
2-ethyl-N-phenylhexanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones, such as increased locomotor activity and increased dopamine release. Studies have also shown that 2-ethyl-N-phenylhexanamide has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that the compound may have potential therapeutic applications for the treatment of dopamine-related disorders, such as attention deficit hyperactivity disorder (ADHD).
Mechanism Of Action
The exact mechanism of action of 2-ethyl-N-phenylhexanamide is not fully understood. However, it is believed to work by increasing the release of dopamine in the brain. This results in increased feelings of pleasure and reward, as well as increased motivation and focus. The compound also has a high affinity for the dopamine transporter, which prevents the reuptake of dopamine and prolongs its effects.
Biochemical And Physiological Effects
2-ethyl-N-phenylhexanamide has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature. The compound has also been found to have an effect on the immune system, with studies showing that it can increase the production of cytokines, which are important for the body's immune response.
Advantages And Limitations For Lab Experiments
One advantage of using 2-ethyl-N-phenylhexanamide in lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. However, one limitation is that the compound is a novel psychoactive substance, which means that there is limited information available on its long-term effects. Researchers must exercise caution when using the compound in experiments and ensure that appropriate safety measures are in place.
Future Directions
There are a number of future directions for research on 2-ethyl-N-phenylhexanamide. One area of interest is its potential therapeutic applications for the treatment of dopamine-related disorders, such as ADHD. Further research is needed to fully understand the compound's mechanism of action and its long-term effects on the body. Additionally, research could be conducted on the synthesis of analogs of 2-ethyl-N-phenylhexanamide to explore their potential therapeutic applications. Overall, 2-ethyl-N-phenylhexanamide is a compound with a number of interesting scientific research applications and future directions for study.
Synthesis Methods
The synthesis of 2-ethyl-N-phenylhexanamide involves the reaction of 2-bromohexane with phenylacetone in the presence of sodium amide. The resulting product is then reduced with lithium aluminum hydride to produce the final compound. The synthesis of 2-ethyl-N-phenylhexanamide is relatively simple and can be carried out in a laboratory setting.
properties
CAS RN |
62685-93-2 |
|---|---|
Product Name |
2-ethyl-N-phenylhexanamide |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-ethyl-N-phenylhexanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-9-12(4-2)14(16)15-13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3,(H,15,16) |
InChI Key |
ODOHCTRASGIVSU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1 |
Other CAS RN |
56935-95-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



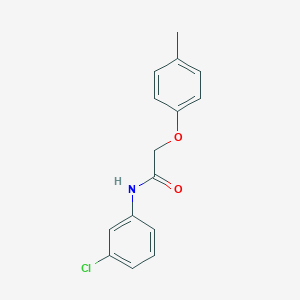
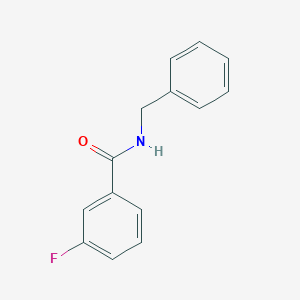
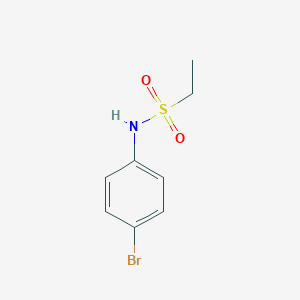
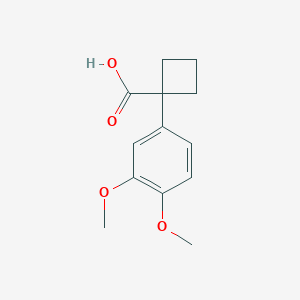
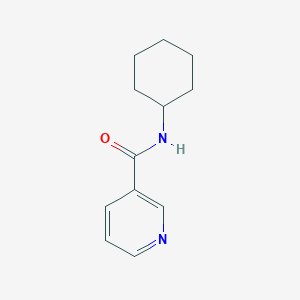

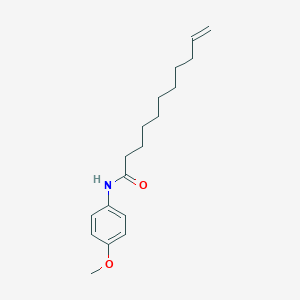
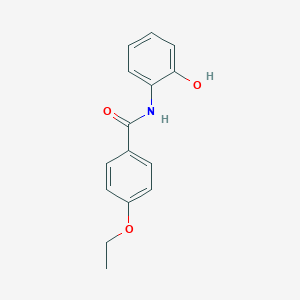
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
